Salor-int l252611-1ea Salor-int l252611-1ea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10117189
InChI: InChI=1S/C14H19NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

Salor-int l252611-1ea

CAS No.:

Cat. No.: VC10117189

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Salor-int l252611-1ea -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 4-tert-butyl-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C14H19NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16)
Standard InChI Key GTLXSPCXLGSZOV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Salor-int L252611-1EA has the molecular formula C₁₄H₁₉NO, corresponding to a molecular weight of 217.31 g/mol . The structure combines a benzamide core with two distinct functional groups:

  • A tert-butyl group (-C(CH₃)₃) at the 4-position of the aromatic ring, imparting steric bulk and lipophilicity.

  • An allyl group (-CH₂CH=CH₂) attached to the amide nitrogen, introducing potential sites for electrophilic or radical reactions.

The IUPAC name, 4-(1,1-dimethylethyl)-N-(prop-2-en-1-yl)benzamide, reflects these substituents. The tert-butyl group enhances metabolic stability by shielding the aromatic ring from oxidative degradation, a feature exploited in prodrug design .

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are absent in public records, computational predictions suggest key absorptions:

  • ¹H NMR: Aromatic protons near δ 7.5–7.8 ppm (ortho to the amide), tert-butyl singlet at δ 1.3 ppm, and allylic protons at δ 5.1–5.9 ppm (vinyl) and δ 3.9–4.1 ppm (N-CH₂).

  • IR: Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and N-H (∼3300 cm⁻¹) .

Physicochemical Properties

Experimental data for Salor-int L252611-1EA are sparse, but predicted properties derived from QSAR models include:

PropertyValue (Predicted)Method/Citation
Boiling Point346.6 ± 31.0 °CACD/Labs
Density0.967 ± 0.06 g/cm³EPI Suite
pKa14.84 ± 0.46ACD/Labs
LogP (Octanol-Water)3.12ChemAxon

The elevated boiling point and moderate lipophilicity (LogP = 3.12) suggest suitability for high-temperature reactions and compatibility with lipid-based delivery systems. The basic pKa implies protonation under physiological conditions, potentially influencing membrane permeability .

Synthesis and Production

Proposed Synthetic Routes

While explicit protocols for Salor-int L252611-1EA are undisclosed, retrosynthetic analysis suggests two plausible pathways:

Route 1: Acylation of 4-tert-Butylbenzoic Acid

  • Activation: Convert 4-tert-butylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amidation: React the acid chloride with allylamine (CH₂=CHCH₂NH₂) in anhydrous dichloromethane, catalyzed by triethylamine.

Route 2: Ullmann Coupling

  • Buchwald-Hartwig Amination: Couple 4-tert-butylbromobenzene with allylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) .

Industrial-Scale Challenges

  • Steric Hindrance: The tert-butyl group may slow acylation/amination kinetics, necessitating elevated temperatures or microwaves.

  • Purification: Column chromatography is likely required due to byproducts from incomplete reactions .

CompoundMolecular FormulaMolecular WeightKey Features
Salor-int L252611-1EAC₁₄H₁₉NO217.31Allyl, tert-butyl
Salor-int L210382-1EAC₂₄H₂₄N₂OS₂420.59Thioxothiazolidinone, indole
Salor-int L247529-1EAC₂₄H₂₈N₄O₄S₂532.68Morpholine, pyrimidinone

Salor-int L252611-1EA’s simpler structure confers advantages in synthetic accessibility over larger analogs like L247529-1EA, which require multistep heterocycle formations .

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